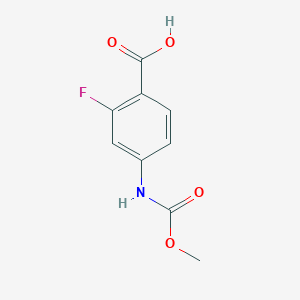

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methoxycarbonylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid typically involves the following steps:

Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the para position relative to the fluorine atom.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Carbamoylation: The amino group is then reacted with methyl chloroformate to introduce the methoxycarbonyl group, forming the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the methoxycarbonyl group.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products Formed

Substitution: Products depend on the nucleophile used in the reaction.

Hydrolysis: The major product is 2-Fluoro-4-aminobenzoic acid.

Oxidation: The products vary based on the extent of oxidation and the specific conditions.

Wissenschaftliche Forschungsanwendungen

Anti-Obesity and Anti-Diabetic Treatments

Recent studies have indicated that derivatives of 2-fluoro-4-((methoxycarbonyl)amino)benzoic acid can act as retinoid-X-receptor antagonists. These compounds show potential for developing oral medications aimed at combating obesity and diabetes. The mechanism involves modulation of metabolic pathways that control fat storage and glucose metabolism, making these compounds valuable in the design of therapeutic agents for metabolic disorders .

Key Findings:

- Retinoid-X-Receptor Antagonism: The compound has been linked to the inhibition of retinoid-X-receptor activity, which plays a critical role in adipogenesis and insulin sensitivity .

- Potential for Drug Development: The synthesis of novel diazepinylbenzoic acid derivatives from this compound has shown promising results in preclinical models .

Cancer Treatment

The compound exhibits significant cytotoxic properties against various cancer cell lines, particularly breast cancer cells (MCF-7). Research indicates that it induces apoptosis and disrupts the cell cycle, demonstrating its potential as an anticancer agent.

Case Study: Breast Cancer

- IC50 Value: Studies report an IC50 value of approximately 1.30 µM for MCF-7 cells, suggesting potent antiproliferative activity compared to standard treatments .

- Mechanism of Action: The compound induces DNA damage and inhibits cyclin-dependent kinase activity, crucial for regulating the cell cycle .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored with promising results against both Gram-positive and Gram-negative bacteria.

Research Highlights:

- Inhibition of Pathogens: Preliminary studies suggest effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

- Mechanism: The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Structural Analysis and Synthesis

The crystal structure analysis of this compound reveals important insights into its stability and interactions. The compound forms classical carboxylate inversion dimers stabilized by hydrogen bonds, contributing to its solid-state properties.

Structural Insights:

- Hydrogen Bonding: The presence of O—H⋯O hydrogen bonds enhances stability in the crystalline form .

- Planarity: The methoxycarbonyl group is coplanar with the benzene ring, which may influence its reactivity and interaction with biological targets .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or proteins. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-4-aminobenzoic acid: Similar structure but lacks the methoxycarbonyl group.

4-Fluoro-2-((methoxycarbonyl)amino)benzoic acid: Isomer with different substitution pattern.

2-Chloro-4-((methoxycarbonyl)amino)benzoic acid: Chlorine atom instead of fluorine.

Uniqueness

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonylamino group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. The fluorine atom also contributes to the compound’s stability and bioavailability in medicinal applications.

Biologische Aktivität

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid, also known as 4-(methoxycarbonyl)-2-fluorobenzoic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H7FO4, with a molecular weight of approximately 198.15 g/mol. It is characterized by the presence of a fluorine atom and a methoxycarbonyl group, which contribute to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C9H7FO4 |

| Molecular Weight | 198.15 g/mol |

| Melting Point | 427 K |

| Density | 1.484 Mg/m³ |

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways.

Target Enzymes:

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play crucial roles in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action:

- Inhibition of COX enzymes leads to a reduction in prostaglandin production, thereby decreasing inflammation and pain . This mechanism is similar to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in treating inflammatory conditions.

Biological Activity

Anti-inflammatory Effects:

Research indicates that this compound exhibits significant anti-inflammatory properties. Its ability to inhibit COX enzymes positions it as a candidate for development as an anti-inflammatory agent.

Anticancer Potential:

The compound has been explored for its role as a retinoid-X-receptor antagonist, which may have implications in cancer treatment. Studies have suggested that it could be effective against various human cancers by modulating receptor activity .

Case Studies and Research Findings

- Synthesis and Characterization:

- Crystal Structure Analysis:

- Pharmacological Studies:

Eigenschaften

IUPAC Name |

2-fluoro-4-(methoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLRTRFNOBBAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.